Cas no 56966-48-4 (5-Chloro-2-(2-chlorophenoxy)aniline)
5-Chloro-2-(2-chlorophenoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-(2-chlorophenoxy)aniline
- 2',4-Dichloro-2-aminodiphenyl ether
- 2-Amino-2',4-dichlorodiphenyl Ether
- Benzenamine, 5-chloro-2-(2-chlorophenoxy)-
- 2-Amino-2',4-dichloro-diphenyl ether
- Benzenamine, 5-chloro-2-(chlorophenoxy)-
- 2-Amino-2,4-dichlorodiphenyl ether
- 2-Amino-2',4-dichlorodiphenylEther
- PubChem12695
- 8350AB
- 2-(2'-chlorophenoxy)-5-chloroaniline
- TRA0075382
- 5-chloro-2-(2-chloro-phenoxy)-aniline
- 5
- AS-62239
- A26465
- D82334
- W-111129
- 2-(2-chlorophenoxy)-5-chloroaniline
- SCHEMBL1339155
- EINECS 260-479-9
- 2',4-Dichloro-2-aminodiphenyl ether;[5-chloro-2-(2-chlorophenoxy)phenyl]amine
- UNII-JE2LQP2528
- 2-Amino-2,4-dichlorodiphenylether
- AKOS000101567
- NS00033617
- JE2LQP2528
- DTXSID40205537
- 56966-48-4
- FT-0645190
- 5-Chloro-2-(2-chlorophenoxy)benzenamine
- CS-W014612
- MFCD00025218
- SY051148
- PHORTNLNXNZNET-UHFFFAOYSA-N
- 2-Amino-2`,4-dichloro-diphenyl ether
-
- MDL: MFCD00025218
- Inchi: 1S/C12H9Cl2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2
- InChI Key: PHORTNLNXNZNET-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1OC1C=CC(=CC=1N)Cl
Computed Properties
- Exact Mass: 253.00600
- Monoisotopic Mass: 253.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
Experimental Properties
- Boiling Point: 210°C/11mmHg(lit.)
- Refractive Index: 1.6240-1.6280
- PSA: 35.25000
- LogP: 4.94910
5-Chloro-2-(2-chlorophenoxy)aniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Chloro-2-(2-chlorophenoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A133501-1g |
5-Chloro-2-(2-chlorophenoxy)aniline |
56966-48-4 | ≥98.0%(GC) | 1g |
¥208.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A133501-25g |
5-Chloro-2-(2-chlorophenoxy)aniline |
56966-48-4 | ≥98.0%(GC) | 25g |
¥2153.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A133501-5g |
5-Chloro-2-(2-chlorophenoxy)aniline |
56966-48-4 | ≥98.0%(GC) | 5g |
¥630.90 | 2023-09-04 | |
| Fluorochem | 227930-1g |
2-Amino-2',4-dichlorodiphenyl ether |
56966-48-4 | 95% | 1g |
£36.00 | 2022-02-28 | |
| Fluorochem | 227930-5g |
2-Amino-2',4-dichlorodiphenyl ether |
56966-48-4 | 95% | 5g |
£86.00 | 2022-02-28 | |
| Fluorochem | 227930-25g |
2-Amino-2',4-dichlorodiphenyl ether |
56966-48-4 | 95% | 25g |
£289.00 | 2022-02-28 | |
| Alichem | A019119953-25g |
2-Amino-2',4-dichlorodiphenyl ether |
56966-48-4 | 95% | 25g |
$413.40 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029770-25g |
5-Chloro-2-(2-chlorophenoxy)aniline |
56966-48-4 | 98% | 25g |
¥2585 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029770-5g |
5-Chloro-2-(2-chlorophenoxy)aniline |
56966-48-4 | 98% | 5g |
¥624 | 2023-07-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029770-1g |
5-Chloro-2-(2-chlorophenoxy)aniline |
56966-48-4 | 98% | 1g |
¥192 | 2023-07-11 |
5-Chloro-2-(2-chlorophenoxy)aniline Suppliers
5-Chloro-2-(2-chlorophenoxy)aniline Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-Chloro-2-(2-chlorophenoxy)aniline
Introduction to 5-Chloro-2-(2-chlorophenoxy)aniline (CAS No. 56966-48-4)
5-Chloro-2-(2-chlorophenoxy)aniline, with the chemical formula C6H5Cl2N2O, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its dual chloro substitution on the aromatic ring and the presence of a phenoxy group, which makes it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural features of 5-Chloro-2-(2-chlorophenoxy)aniline contribute to its utility in developing novel therapeutic agents.
The compound's molecular structure includes a chloro group at the 5-position and a 2-chlorophenoxy substituent at the 2-position of aniline. This arrangement imparts specific electronic and steric properties that are crucial for its role in medicinal chemistry. The presence of multiple chlorine atoms enhances its reactivity, making it a valuable precursor in organic synthesis. Furthermore, the phenoxy group introduces a hydrophilic character, which can influence solubility and bioavailability in drug formulations.
In recent years, 5-Chloro-2-(2-chlorophenoxy)aniline has garnered attention for its potential applications in the development of pharmaceuticals targeting various diseases. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may serve as a scaffold for designing new drugs. For instance, derivatives of this compound have been explored in the context of antimicrobial and anti-inflammatory agents.
One of the most compelling aspects of 5-Chloro-2-(2-chlorophenoxy)aniline is its role in synthesizing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of 5-Chloro-2-(2-chlorophenoxy)aniline, researchers have been able to develop molecules that selectively inhibit specific kinases. This has led to promising preclinical results, particularly in the context of tyrosine kinase inhibition.
The synthesis of 5-Chloro-2-(2-chlorophenoxy)aniline involves multi-step organic reactions, typically starting from aniline derivatives. The chlorination process is critical and often requires careful control to ensure regioselectivity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques are essential for producing high-quality material suitable for further pharmaceutical applications.
The pharmacological profile of 5-Chloro-2-(2-chlorophenoxy)aniline has been extensively studied in vitro and in vivo. Initial studies have shown that it exhibits moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent. Additionally, its interaction with biological targets has been investigated to understand its mechanism of action. This information is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
In conclusion, 5-Chloro-2-(2-chlorophenoxy)aniline (CAS No. 56966-48-4) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules. The ongoing studies on its pharmacological properties suggest that it may contribute to the development of new drugs targeting various diseases. As research continues, the full therapeutic potential of this compound is expected to be further elucidated.
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